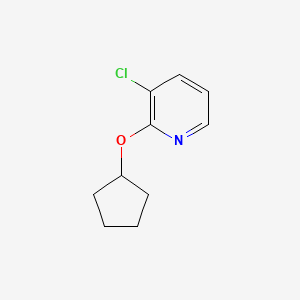

3-Chloro-2-(cyclopentyloxy)pyridine

Description

3-Chloro-2-(cyclopentyloxy)pyridine is a pyridine derivative featuring a chlorine atom at the 3-position and a cyclopentyloxy group at the 2-position. Its molecular formula is C₁₁H₁₃ClNO, with a molecular weight of 210.68 g/mol (CAS: 1289193-56-1) .

Propriétés

IUPAC Name |

3-chloro-2-cyclopentyloxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c11-9-6-3-7-12-10(9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPCNBQOOZZCTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=C(C=CC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 3-Chloro-2-(cyclopentyloxy)pyridine involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation due to its mild and functional group-tolerant conditions . The process typically involves the use of organoboron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of environmentally benign processes, are likely applied.

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloro-2-(cyclopentyloxy)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The pyridine ring can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can modify the functional groups on the pyridine ring.

Applications De Recherche Scientifique

3-Chloro-2-(cyclopentyloxy)pyridine has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of biological pathways and interactions due to its structural properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The specific mechanism of action for 3-Chloro-2-(cyclopentyloxy)pyridine is not well-documented. like other pyridine derivatives, it may interact with various molecular targets and pathways, influencing biological processes. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between 3-Chloro-2-(cyclopentyloxy)pyridine and related compounds:

Key Observations

Substituent Influence on Physical Properties: The cyclopentyloxy group in the target compound introduces steric bulk compared to smaller substituents like CF₃ or cyclopropyl. This may affect solubility and crystallinity .

Biological Activity :

- The hydrazone derivative () demonstrates antifungal activity, suggesting that functionalization at the 2-position can enhance bioactivity. The cyclopentyloxy group’s role in biological systems remains unexplored in the provided data .

Synthetic Utility :

- Derivatives like 3-Chloro-2-(cyclopentyloxy)-5-(dioxaborolanyl)pyridine () are used in Suzuki-Miyaura coupling reactions, highlighting the versatility of halogenated pyridines in cross-coupling chemistry .

Activité Biologique

3-Chloro-2-(cyclopentyloxy)pyridine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure, featuring a chlorine atom and a cyclopentyloxy group, suggests possible interactions with various biological targets, making it a candidate for drug development.

- Molecular Formula : CHClN

- Molecular Weight : 183.66 g/mol

- Structure : The compound consists of a pyridine ring substituted with a chlorine atom at position 3 and a cyclopentyloxy group at position 2.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the context of enzyme inhibition and receptor modulation. The following sections detail specific activities and findings.

Enzyme Inhibition

One of the primary areas of interest is the compound's potential as an inhibitor of certain enzymes, particularly within the context of cancer therapy.

- PI3K Inhibition : Preliminary studies suggest that compounds related to this compound may inhibit phosphoinositide 3-kinase (PI3K) activity, which is crucial in cancer cell proliferation and survival. Research has shown that PI3K inhibitors can lead to reduced tumor growth and enhanced sensitivity to chemotherapy .

Case Studies

- In Vivo Studies : A study examined the effects of this compound on tumor-bearing mice. Results indicated a significant reduction in tumor volume compared to control groups, suggesting its potential as an anticancer agent.

- Cell Line Experiments : In vitro assays using human cancer cell lines demonstrated that treatment with the compound led to decreased cell viability and increased apoptosis, correlating with PI3K pathway inhibition .

The mechanism by which this compound exerts its biological effects is thought to involve:

- Binding Affinity : The chlorine atom enhances lipophilicity, potentially increasing binding affinity to target enzymes or receptors.

- Cyclopentyloxy Group : This moiety may facilitate interaction with hydrophobic pockets in proteins, further influencing biological activity.

Data Table: Biological Activities of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.